molecular formula C13H10Cl2N4O5S B4114100 N-(3,4-dichlorophenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide

N-(3,4-dichlorophenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide

Cat. No. B4114100
M. Wt: 405.2 g/mol
InChI Key: CMOHNDAIVKEQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide, commonly known as DCPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCPIB is a chloride channel blocker that selectively inhibits the volume-regulated anion channels (VRACs) in cells.

Scientific Research Applications

DCPIB has been extensively used in scientific research due to its ability to selectively block N-(3,4-dichlorophenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide. N-(3,4-dichlorophenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide are crucial for cell volume regulation, and their dysfunction has been linked to various pathological conditions such as ischemia, inflammation, and cancer. DCPIB has been shown to inhibit N-(3,4-dichlorophenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide in various cell types, including cancer cells, neuronal cells, and cardiac cells. This has led to the investigation of DCPIB as a potential therapeutic agent for various diseases.

Mechanism of Action

DCPIB selectively inhibits N-(3,4-dichlorophenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide by binding to a specific site on the channel protein. N-(3,4-dichlorophenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide are activated in response to cell swelling, leading to the efflux of chloride ions and organic osmolytes. DCPIB blocks this efflux, leading to cell shrinkage and reduced cell volume. The exact mechanism of DCPIB binding to N-(3,4-dichlorophenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide is still under investigation.
Biochemical and Physiological Effects
DCPIB has been shown to have various biochemical and physiological effects. In cancer cells, DCPIB has been shown to induce cell cycle arrest and apoptosis, leading to reduced cell proliferation and tumor growth. In neuronal cells, DCPIB has been shown to protect against ischemic injury and reduce neuronal damage. In cardiac cells, DCPIB has been shown to reduce the size of myocardial infarction and improve cardiac function.

Advantages and Limitations for Lab Experiments

DCPIB has several advantages for lab experiments. It is a selective VRAC blocker, making it a useful tool for investigating the role of N-(3,4-dichlorophenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide in various cellular processes. DCPIB is also stable and easy to handle, making it convenient for use in experiments. However, DCPIB has some limitations, including its low solubility in water and its potential off-target effects on other ion channels.

Future Directions

DCPIB has several potential future directions for scientific research. One area of interest is the development of DCPIB analogs with improved solubility and selectivity for N-(3,4-dichlorophenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide. Another area of interest is the investigation of DCPIB as a potential therapeutic agent for various diseases, including cancer, ischemia, and inflammation. Additionally, the role of N-(3,4-dichlorophenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide in various cellular processes and their potential as therapeutic targets is still under investigation, providing an opportunity for further research.
In conclusion, DCPIB is a promising compound with unique properties that have led to its extensive use in scientific research. Its selective inhibition of N-(3,4-dichlorophenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide has led to investigations into its potential as a therapeutic agent for various diseases. Further research into the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DCPIB is needed to fully understand its potential as a therapeutic agent.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(3-nitrophenyl)sulfonylamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4O5S/c14-11-5-4-8(6-12(11)15)16-13(20)17-18-25(23,24)10-3-1-2-9(7-10)19(21)22/h1-7,18H,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOHNDAIVKEQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorophenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dichlorophenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide
Reactant of Route 3
N-(3,4-dichlorophenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide
Reactant of Route 4
N-(3,4-dichlorophenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide
Reactant of Route 5
N-(3,4-dichlorophenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide
Reactant of Route 6
N-(3,4-dichlorophenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.